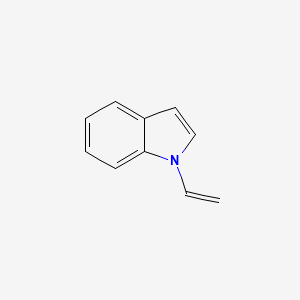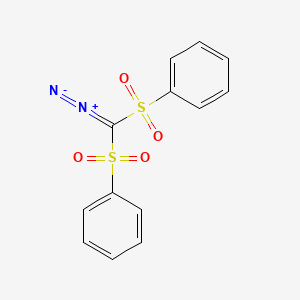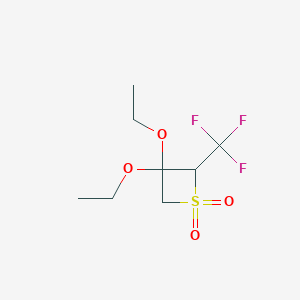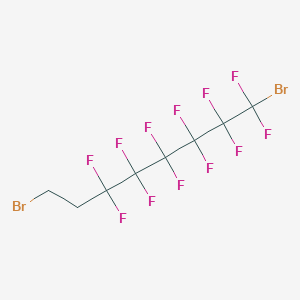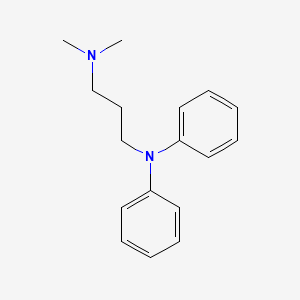
1,3-Propanediamine, N,N-dimethyl-N',N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- is an organic compound with the molecular formula C17H22N2 It is a derivative of 1,3-propanediamine where the hydrogen atoms on the nitrogen atoms are replaced by dimethyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with dimethylamine and diphenylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-propanediamine, N,N-dimethyl-N’,N’-diphenyl- involves the use of large-scale reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as high-pressure liquid chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl or diphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-propanediamine, N,N-dimethyl-N’,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: A simpler derivative with only dimethyl groups.
1,3-Propanediamine, N,N-diphenyl-: A derivative with only diphenyl groups.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different substituents.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’,N’-diphenyl- is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Propriétés
Numéro CAS |
2095-74-1 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N,N-dimethyl-N',N'-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C17H22N2/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clé InChI |
FTUYMJDJFCWGRF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
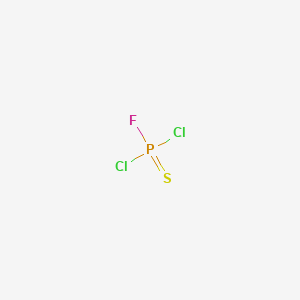
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
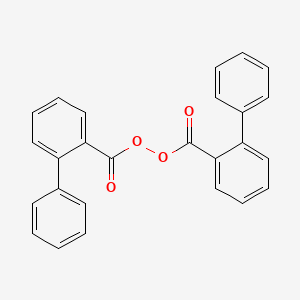
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
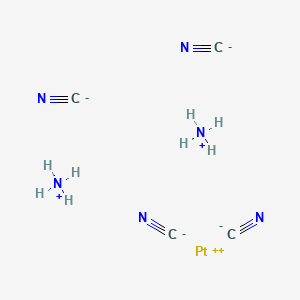


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
